3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one
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Overview
Description
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a hydroxyethylidene substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one typically involves the condensation of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. The reaction conditions are optimized depending on the substituents present on the benzimidazole ring. For example, the best synthetic approach for benzimidazol-2-amine involves solvent-free fusion of the components followed by treatment with a 2 M solution of sodium carbonate at 70°C, yielding the product with a high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral, antimicrobial, and antitumor properties
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to antitumor effects . It may also inhibit specific enzymes or receptors, contributing to its antiviral and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazol-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Azolo[1,5-a]pyrimidines: These compounds are structurally related and exhibit similar biological activities, including antiviral and antitumor effects.
Uniqueness
3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one is unique due to its specific hydroxyethylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3 |
InChI Key |
CUBOFSMMIBOILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O |
Origin of Product |
United States |
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